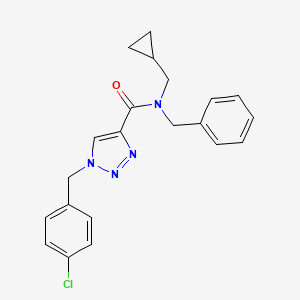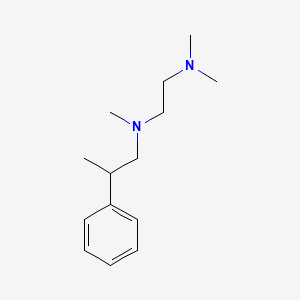![molecular formula C20H16N4O4S B5161230 4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MNAS. This compound has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of MNAS involves the intercalation of the molecule between the base pairs of DNA. This leads to the stabilization of the DNA helix and inhibition of DNA replication and transcription. MNAS has also been shown to induce DNA damage through the generation of reactive oxygen species upon irradiation with light.
Biochemical and Physiological Effects:
MNAS has been shown to have cytotoxic effects on cancer cells. It has been used in vitro to induce cell death in various cancer cell lines. MNAS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNAS is its high sensitivity and specificity for DNA detection. It is also relatively easy to synthesize and purify. However, one limitation of MNAS is its phototoxicity, which can lead to DNA damage and cell death upon irradiation with light. Therefore, caution should be taken when using MNAS in experiments involving light.
Orientations Futures
There are several future directions for research involving MNAS. One direction is the development of MNAS-based probes for the detection of other biomolecules such as RNA and proteins. Another direction is the optimization of MNAS for photodynamic therapy of cancer. Additionally, the development of MNAS analogs with improved properties such as reduced phototoxicity and increased specificity for cancer cells would be of great interest.
Méthodes De Synthèse
The synthesis of MNAS involves the reaction of 5-methyl-3-nitro-9-acridineamine with benzenesulfonyl chloride in the presence of a base. The reaction leads to the formation of MNAS as a yellow solid. The purity of MNAS can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
MNAS has been widely used in scientific research as a fluorescent probe for the detection of DNA. It has been shown to bind to DNA through intercalation and emit fluorescence upon binding. MNAS has also been used to study the interaction of DNA with other molecules such as proteins and drugs. In addition, MNAS has been used as a photosensitizer for photodynamic therapy of cancer.
Propriétés
IUPAC Name |
4-[(5-methyl-3-nitroacridin-9-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-3-2-4-17-19(12)23-18-11-14(24(25)26)7-10-16(18)20(17)22-13-5-8-15(9-6-13)29(21,27)28/h2-11H,1H3,(H,22,23)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEUZPNFBPTYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)


![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)

![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)


![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)